N,N-Dimethyl-p-phenylenediamine

Description

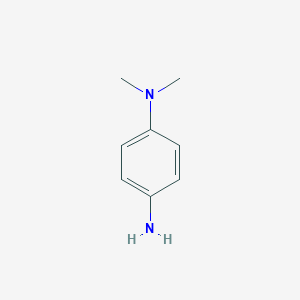

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-N,4-N-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZORFPDSXLZWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1]) | |

| Record name | N,N-Dimethyl-p-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025149 | |

| Record name | N,N-Dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline] | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-p-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00791 [mmHg] | |

| Record name | N,N-Dimethyl-p-benzenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6377 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Reddish-violet crystals, Needles from benzene | |

CAS No. |

99-98-9 | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-p-phenylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-benzenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-p-phenylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1,N1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-p-phenylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GZH2FMK7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C | |

| Record name | DIMETHYL-P-PHENYLENEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4963 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-BENZENEDIAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5330 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethyl-p-phenylenediamine (DMPD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-Dimethyl-p-phenylenediamine (DMPD) is a versatile aromatic amine with significant applications in biomedical research and diagnostics. Its core mechanism of action is centered around its redox properties, enabling it to act as an electron donor in various biochemical reactions. This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of DMPD, detailing its role as a chromogenic substrate for cytochrome c oxidase, its application in antioxidant assays, and its toxicological profile. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of DMPD's biochemical interactions, supported by experimental data, detailed protocols, and visual representations of key pathways.

Core Mechanism of Action: Electron Donation and Redox Cycling

The fundamental mechanism of action of this compound revolves around its ability to undergo oxidation, readily donating an electron to an accepting molecule. This process results in the formation of a stable, colored radical cation known as Wurster's Red.[1][2] This reactivity is the basis for its primary applications and its biological effects.

The electrochemical behavior of DMPD is complex and highly dependent on pH. In acidic and neutral aqueous solutions, it can undergo a two-electron oxidation process, which may occur in two distinct steps at pH values greater than 4. This can lead to the formation of quinone diimine and monoimine species.[3] This propensity for redox cycling is a key factor in both its utility in assays and its potential for cellular toxicity through the generation of reactive oxygen species (ROS).

Interaction with Cytochrome c Oxidase

A primary and well-established application of DMPD is in the oxidase test, a critical diagnostic tool in microbiology for the identification of bacteria possessing cytochrome c oxidase (Complex IV) in their electron transport chain.[4] In this context, DMPD serves as an artificial electron donor to cytochrome c.

Mechanism:

-

Bacteria containing cytochrome c oxidase are introduced to a reagent containing DMPD.

-

The cytochrome c oxidase enzyme catalyzes the transfer of an electron from DMPD to cytochrome c.

-

Oxidized DMPD forms the intensely colored radical cation, Wurster's Red (often appearing dark blue to purple in the test), indicating a positive result.[5]

This reaction is a hallmark for the presumptive identification of various bacterial genera, including Neisseria and Pseudomonas.

Signaling Pathway: Oxidase Test

Caption: Electron transfer from DMPD to cytochrome c, catalyzed by cytochrome c oxidase.

Interaction with Other Enzymes

Beyond cytochrome c oxidase, DMPD has been shown to interact with other enzymes, notably caeruloplasmin, a ferroxidase enzyme. Studies have revealed that the oxidation of DMPD by caeruloplasmin exhibits complex kinetics, with curved Lineweaver-Burk plots suggesting the presence of two distinct substrate binding sites with different affinity constants (Km) but similar maximum velocities (Vmax).[6] This indicates a more nuanced interaction than a simple Michaelis-Menten model.

Application in Antioxidant and Oxidative Stress Assays

The facile oxidation of DMPD to a stable colored radical cation (DMPD•+) forms the basis of a widely used spectrophotometric assay to measure the total antioxidant capacity of a sample.[7][8]

Mechanism of the DMPD Assay:

-

DMPD is oxidized by a suitable oxidizing agent (e.g., ferric chloride or potassium persulfate) to generate a stable, colored solution of the DMPD•+ radical cation.[9]

-

Antioxidants present in a sample donate a hydrogen atom to the DMPD•+ radical.

-

This donation quenches the radical, causing a decolorization of the solution.

-

The decrease in absorbance at a specific wavelength (typically between 505 nm and 553 nm) is proportional to the concentration of antioxidants in the sample.[10]

Conversely, the ability of a biological sample, such as plasma, to oxidize DMPD can be used as a measure of its oxidative status or oxidant potential.[3]

Experimental Workflow: DMPD Antioxidant Capacity Assay

Caption: Workflow for determining antioxidant capacity using the DMPD assay.

Toxicological Mechanisms of Action

While DMPD is a valuable laboratory reagent, it and its parent compound, p-phenylenediamine (B122844) (PPD), are associated with cellular toxicity. The mechanisms underlying this toxicity are multifaceted and primarily linked to the generation of reactive oxygen species and interactions with critical cellular components.

Induction of Oxidative Stress and Apoptosis

Studies on the parent compound, PPD, have demonstrated that its toxicity is mediated by the induction of oxidative stress. PPD has been shown to increase the generation of reactive oxygen species (ROS) in cells, leading to a cascade of damaging events.[11] This increased ROS can lead to:

-

Mitochondrial Dysfunction: PPD can cause a collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[11]

-

Lipid Peroxidation: Increased ROS can damage cellular membranes through lipid peroxidation.[11]

-

Lysosomal Damage: PPD has been shown to induce damage to lysosomal membranes.[11]

-

Cytochrome c Release: Damage to the mitochondria can lead to the release of cytochrome c into the cytoplasm, a critical step in activating the caspase cascade and apoptosis.[11]

Furthermore, a derivative of PPD, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), has been shown to induce significant oxidative stress and apoptosis in the early developmental stages of zebrafish larvae.[12]

Modulation of Cellular Signaling Pathways

Research on PPD has revealed its ability to interfere with key cellular signaling pathways. In human urothelial cells, PPD-induced apoptosis is associated with the inhibition of the NF-κB, mTOR, and Wnt signaling pathways.[13] The downregulation of these pro-survival pathways likely contributes to the observed cell death.

The derivative 6PPD has been shown to affect the calcium signaling pathway in zebrafish, leading to cardiotoxicity.[12]

Signaling Pathway: PPD-Induced Apoptosis

Caption: PPD induces apoptosis through ROS production and inhibition of pro-survival pathways.

Genotoxicity

A significant concern with some PPD derivatives is their potential for genotoxicity. The quinone derivative of 6PPD has been shown to react with deoxyguanosine to form DNA adducts in both mammalian cells and aquatic organisms.[14][15] This indicates a potential mechanism for mutagenesis and carcinogenesis.

Data Presentation

| Assay/Parameter | Compound | System/Model | Key Findings | Reference |

| Enzyme Kinetics | N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) | Oxyhemoglobin | Second-order rate constant: 5.5 M⁻¹s⁻¹ | [16] |

| This compound (DMPD) | Caeruloplasmin | Curved Lineweaver-Burk plots, suggesting two binding sites | [6] | |

| Toxicity | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPD-Q) | Rainbow Trout | 96 h LC50 = 0.35 µg/L | [17] |

| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) | Zebrafish Larvae | 96 hpf LC50 ≈ 737 µg/L | [12] | |

| p-Phenylenediamine (PPD) | Human Urothelial Cells | Induces apoptosis, ROS generation, mitochondrial dysfunction | [11][13] | |

| p-Phenylenediamine (PPD) | Skin Fibroblasts | Induces ROS, mitochondrial and lysosomal damage | [11] |

Experimental Protocols

DMPD Antioxidant Capacity Assay Protocol

This protocol is adapted from commercially available kits and published literature.[7][9]

Materials:

-

This compound (DMPD)

-

Oxidizing agent (e.g., 0.05 M Ferric chloride or 0.4 mM Potassium persulfate)

-

Acetate (B1210297) buffer (0.1 M, pH 5.25-5.6)

-

Antioxidant standard (e.g., Trolox)

-

Samples for analysis

-

Spectrophotometer or microplate reader capable of measuring absorbance at 505-553 nm

Procedure:

-

Preparation of DMPD Stock Solution: Dissolve DMPD in deionized water to a final concentration of 100 mM.

-

Generation of DMPD•+ Radical Cation:

-

Method A (with Potassium Persulfate): Mix 100 µL of 100 mM DMPD stock solution with 50 µL of 0.4 mM potassium persulfate solution. Bring the final volume to 10 mL with acetate buffer (pH 5.6). Incubate in the dark at room temperature for 3-4 hours.[9]

-

Method B (with Ferric Chloride): To the acetate buffer (pH 5.25), add the DMPD solution and 0.2 mL of 0.05 M ferric chloride solution.[9]

-

-

Assay:

-

Dilute the DMPD•+ solution with the acetate buffer to obtain an initial absorbance of 0.7-0.9 at the desired wavelength (517 nm for persulfate method, ~553 nm for ferric chloride method).

-

Prepare a standard curve using various concentrations of Trolox.

-

Add a small volume (e.g., 10-20 µL) of the standard or sample to a cuvette or microplate well.

-

Add a larger volume (e.g., 280-3490 µL) of the diluted DMPD•+ solution.

-

Mix and incubate at room temperature for a set time (e.g., 10 minutes, or until the reaction reaches a stable endpoint).

-

Measure the final absorbance.

-

-

Calculation:

-

Calculate the percentage inhibition of the DMPD•+ radical for each standard and sample.

-

Plot the standard curve of % inhibition versus Trolox concentration.

-

Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the samples from the standard curve.

-

Oxidase Test Protocol (Filter Paper Method)

This is a standard qualitative protocol used in microbiology.

Materials:

-

1% this compound dihydrochloride (B599025) solution (freshly prepared)

-

Whatman No. 1 filter paper

-

Sterile inoculating loop or wooden applicator stick

-

Bacterial culture (18-24 hours old)

Procedure:

-

Place a piece of filter paper in a clean petri dish.

-

Add a few drops of the 1% DMPD reagent to the filter paper.

-

Using a sterile loop or stick, pick a well-isolated colony from the culture plate.

-

Smear the colony onto the reagent-impregnated filter paper.

-

Observe for a color change within 10-30 seconds.

Interpretation:

-

Positive: Development of a dark purple to black color within 10-30 seconds.

-

Negative: No color change or a color change after 60 seconds.

Conclusion

The mechanism of action of this compound is intrinsically linked to its redox chemistry. Its ability to be easily oxidized to the colored Wurster's Red radical cation underpins its utility as a substrate for cytochrome c oxidase in the oxidase test and as an indicator in antioxidant capacity assays. However, this same redox activity is also a likely driver of its cellular toxicity, which involves the generation of reactive oxygen species, induction of apoptosis through mitochondrial pathways, and interference with critical cellular signaling cascades. For researchers and professionals in drug development, a thorough understanding of these dual roles of DMPD is crucial for its appropriate application in experimental settings and for the interpretation of toxicological data related to aromatic amines. Further research is warranted to elucidate the specific enzyme kinetics of DMPD with a broader range of biological targets and to more precisely define the signaling pathways it modulates.

References

- 1. DMDP, antioxydant capacity | LIBIOS [libios.fr]

- 2. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 3. This compound dihydrochloride-based method for the measurement of plasma oxidative capacity during human aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electrochemical recognition and quantification of cytochrome c expression in Bacillus subtilis and aerobe/anaerobe Escherichia coli using N,N,N′,N′-tetramethyl-para-phenylene-diamine (TMPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bioquochem.com [bioquochem.com]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. Use of this compound to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of para-phenylenediamine (PPD) on the skin fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD)-induced cardiotoxicity in larval zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A new toxicity mechanism of N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine quinone: Formation of DNA adducts in mammalian cells and aqueous organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethyl-p-phenylenediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-p-phenylenediamine (DMPD) is an aromatic amine that serves as a versatile chemical intermediate and a functional reagent in a variety of applications.[1] It is notably utilized in the synthesis of dyes, such as Methylene Blue, and as a component in photographic developers.[1] For researchers, its redox properties are of particular interest, as it can be easily oxidized to form a stable colored radical cation, making it a valuable tool in assays for measuring antioxidant capacity and oxidative stress.[2][3] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound, along with detailed experimental protocols and a discussion of its mechanism of action in a biological context.

Chemical Structure and Identification

This compound is a substituted aniline (B41778) featuring both a primary and a tertiary amine group attached to a benzene (B151609) ring in the para position.[1] This unique structure is the basis for its chemical reactivity and utility in various assays.

| Identifier | Value |

| IUPAC Name | N¹,N¹-dimethylbenzene-1,4-diamine |

| Synonyms | 4-Amino-N,N-dimethylaniline, p-Aminodimethylaniline, DMPD |

| CAS Number | 99-98-9 |

| Molecular Formula | C₈H₁₂N₂ |

| SMILES | CN(C)c1ccc(N)cc1 |

| InChI Key | BZORFPDSXLZWJF-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature and exhibits solubility in a range of organic solvents and water.

| Property | Value | Source(s) |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Colorless to reddish-violet or black crystalline solid | [1] |

| Melting Point | 34-36 °C | [4] |

| Boiling Point | 262 °C | [4] |

| Density | 1.036 g/cm³ | [4] |

| Solubility | Water (11 g/L at 20 °C), Chloroform, Methanol, Ethanol | [2] |

| pKa (conjugate acid) | 6.59 at 25 °C | [5] |

Experimental Protocols

DMPD-Based Antioxidant Capacity Assay

This protocol outlines a method for determining the antioxidant capacity of a sample by measuring its ability to quench the colored radical cation of DMPD.

Principle: this compound is oxidized by a suitable oxidizing agent (e.g., potassium persulfate) to form a stable, colored radical cation (DMPD•+). In the presence of an antioxidant, this radical cation is reduced, leading to a decrease in absorbance that is proportional to the antioxidant concentration.

Materials:

-

This compound (DMPD)

-

Potassium persulfate (K₂S₂O₈)

-

Acetate (B1210297) buffer (pH 5.25)

-

Ethanol

-

Antioxidant standard (e.g., Trolox)

-

Sample to be tested

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of DMPD Solution (100 mM): Dissolve 0.209 g of DMPD in 10 mL of deionized water.

-

Generation of DMPD Radical Cation (DMPD•+):

-

To 10 mL of acetate buffer, add 100 µL of the 100 mM DMPD solution.

-

Add 50 µL of 0.4 mM potassium persulfate solution.

-

Incubate the solution in the dark at room temperature for 3-4 hours. The solution will develop a stable color.

-

-

Assay Procedure:

-

Dilute the DMPD•+ solution with acetate buffer to an absorbance of 0.7-0.8 at 517 nm.

-

Add 10 µL of the antioxidant standard or sample to 3.49 mL of the diluted DMPD•+ solution.

-

Mix and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 517 nm.

-

-

Calculation: The percentage inhibition of absorbance is calculated as follows: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DMPD•+ solution without sample) and A₁ is the absorbance in the presence of the sample.

Spectroscopic Analysis

Objective: To confirm the molecular structure of this compound.

-

¹H NMR (Proton NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Typical Chemical Shifts (δ):

-

Signals corresponding to the aromatic protons (on the benzene ring).

-

A singlet for the protons of the two methyl groups (-N(CH₃)₂).

-

A broad singlet for the protons of the primary amine group (-NH₂).

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Sample Preparation: Dissolve 20-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent.

-

Typical Chemical Shifts (δ):

-

Signals for the aromatic carbons. Due to symmetry, fewer than 6 signals may be observed.

-

A signal for the carbon atoms of the methyl groups.

-

-

Objective: To identify the functional groups present in this compound.

-

Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet) or as a thin film.

-

Expected Absorption Bands:

-

N-H Stretching (Primary Amine): Two bands in the region of 3500-3300 cm⁻¹.[6]

-

C-H Stretching (Aromatic and Alkyl): Bands in the region of 3100-2850 cm⁻¹.

-

N-H Bending (Primary Amine): A band around 1650-1580 cm⁻¹.[6]

-

C=C Stretching (Aromatic Ring): Bands in the region of 1600-1450 cm⁻¹.

-

C-N Stretching (Aromatic Amine): A strong band in the region of 1335-1250 cm⁻¹.[6]

-

Objective: To determine the absorption maxima of this compound in a given solvent.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).

-

Procedure: Scan the absorbance of the solution over a wavelength range of approximately 200-400 nm.

-

Expected Absorption Maxima (λmax): Aromatic amines typically show strong absorption bands in the UV region due to π-π* transitions of the benzene ring.

Mechanism of Action and Biological Relevance

The primary biological relevance of this compound stems from its redox activity. In biological systems, it can be oxidized to a radical cation. This property is harnessed in assays to measure the total antioxidant capacity of biological fluids like plasma.[2]

However, the same reactivity is also linked to its toxicity. The oxidized form of DMPD can interact with biological macromolecules. For instance, it can lead to the oxidation of the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, resulting in the formation of methemoglobin, which is incapable of transporting oxygen.[1] This condition is known as methemoglobinemia. Furthermore, oxidized p-phenylenediamines have been shown to be mutagenic in some assays, likely through their ability to interact with DNA.[5]

Visualizations

Workflow for DMPD Antioxidant Capacity Assay

References

- 1. This compound | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Use of this compound to evaluate the oxidative status of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [shop.labclinics.com]

- 4. N,N-Dimethyl-1,4-phenylenediamine(99-98-9) 13C NMR spectrum [chemicalbook.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Technical Guide to N,N-Dimethyl-p-phenylenediamine and its Synonyms in Scientific Literature

For researchers, scientists, and professionals in drug development, a clear understanding of chemical nomenclature is paramount. This guide provides an in-depth overview of N,N-Dimethyl-p-phenylenediamine, a compound frequently utilized in various scientific applications, particularly as a redox indicator in antioxidant assays. This document details its synonyms, a comprehensive experimental protocol for its use in determining antioxidant capacity, and a visualization of the assay's workflow.

Synonyms and Chemical Identifiers

This compound is known by a multitude of synonyms in scientific literature and commercial databases. This extensive list of alternative names can be a source of confusion, making a consolidated reference essential. The following table summarizes the most common synonyms and identifiers for this compound.

| Category | Synonym/Identifier |

| IUPAC Name | N¹,N¹-dimethylbenzene-1,4-diamine |

| Common Synonyms | 4-Amino-N,N-dimethylaniline |

| p-Amino-N,N-dimethylaniline | |

| N,N-Dimethyl-1,4-phenylenediamine | |

| 4-(Dimethylamino)aniline | |

| Dimethyl-p-phenylenediamine | |

| p-(Dimethylamino)aniline | |

| 4-(Dimethylamino)benzenamine | |

| p-Aminodimethylaniline | |

| Trade Names/Abbreviations | DMPD |

| DMPPDA | |

| Chemical Formula | C₈H₁₂N₂ |

| CAS Number | 99-98-9 |

| EC Number | 202-807-5 |

| PubChem CID | 7472 |

| ChEBI ID | CHEBI:15783 |

| UNII | 7GZH2FMK7X |

| Colour Index | C.I. 76075 |

Experimental Protocol: DMPD Antioxidant Capacity Assay

The this compound (DMPD) assay is a widely used spectrophotometric method for determining the antioxidant capacity of various samples. The assay is based on the principle that DMPD, in the presence of an oxidizing agent, forms a stable and colored radical cation (DMPD•+). Antioxidant compounds present in a sample will reduce this radical cation, leading to a decolorization of the solution that is proportional to the antioxidant concentration.[1]

Materials and Reagents

-

This compound (DMPD)

-

Potassium persulfate (K₂S₂O₈) or Ferric chloride (FeCl₃) as an oxidizing agent

-

Acetate (B1210297) buffer (pH 5.25 - 5.6)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard antioxidant

-

Spectrophotometer capable of measuring absorbance at approximately 517 nm or 553 nm[2]

-

Microplate reader (optional)

Procedure

This protocol is a generalized procedure based on common literature methods.[2] Specific concentrations and volumes may need to be optimized depending on the sample and laboratory conditions.

1. Preparation of DMPD Radical Cation (DMPD•+) Solution:

-

Method A: Using Potassium Persulfate [2]

-

Prepare a 100 mM DMPD stock solution by dissolving 0.209 g of DMPD in 10 mL of deionized water.

-

Prepare a 0.4 mM potassium persulfate solution.

-

To generate the DMPD•+ solution, mix 100 µL of the 100 mM DMPD stock solution with 50 µL of the 0.4 mM potassium persulfate solution and bring the final volume to 10 mL with acetate buffer (pH 5.6).

-

Incubate the solution in the dark at room temperature for 3-4 hours.

-

Before use, dilute the DMPD•+ solution with acetate buffer to an absorbance of 0.70-0.80 at 517.4 nm.

-

-

Method B: Using Ferric Chloride

-

Prepare a 36.7 mmol·L⁻¹ DMPD solution by dissolving 25 mg of DMPD in 5 mL of deionized water (prepare fresh).

-

Prepare a 0.74 mmol·L⁻¹ ferric chloride solution.

-

Prepare a 0.2 mol·L⁻¹ acetate buffer (pH 5.25).

-

Mix the acetate buffer, ferric chloride solution, and DMPD solution in a 20:1:1 (v/v/v) ratio to generate the DMPD•+ working solution.

-

2. Standard Curve Preparation:

-

Prepare a stock solution of Trolox.

-

Perform serial dilutions of the Trolox stock solution to create a range of standard concentrations (e.g., 0-250 µM).

3. Measurement of Antioxidant Activity:

-

To a microplate well or a cuvette, add a small volume of the sample or standard (e.g., 20 µL).

-

Add a larger volume of the DMPD•+ working solution (e.g., 280 µL).

-

Mix and incubate at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance at the wavelength of maximum absorbance for the DMPD•+ radical (typically around 517 nm or 553 nm).[2]

-

A blank reading is taken using the solvent of the sample instead of the sample itself.

4. Data Analysis:

-

Calculate the percentage inhibition of absorbance for each sample and standard using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

-

Plot the percentage inhibition of the standards against their respective concentrations to generate a standard curve.

-

Determine the antioxidant capacity of the samples by interpolating their percentage inhibition on the standard curve. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Data Example

The following table presents example data for a Trolox standard curve in a DMPD assay, illustrating the inverse relationship between antioxidant concentration and absorbance.

| Trolox Concentration (µM) | Absorbance at 553 nm (Example) | % Inhibition (Calculated) |

| 0 (Blank) | 0.500 | 0% |

| 25 | 0.465 | 7% |

| 50 | 0.433 | 13.4% |

| 100 | 0.416 | 16.8% |

| 125 | 0.400 | 20% |

| 150 | 0.366 | 26.8% |

| 200 | 0.333 | 33.4% |

| 250 | 0.300 | 40% |

Note: This data is illustrative. Actual absorbance values will vary depending on the specific experimental conditions.

Visualizing the DMPD Assay Workflow

The following diagrams illustrate the core reaction of the DMPD assay and the experimental workflow for determining antioxidant capacity.

Caption: Core reaction of the DMPD antioxidant assay.

Caption: Experimental workflow for the DMPD antioxidant capacity assay.

References

The Discovery and Enduring Legacy of Wurster's Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of Wurster's Red, the stable radical cation of N,N-dimethyl-p-phenylenediamine (DMPD). First identified by the German chemist Casimir Wurster in the late 19th century, this vibrant red species has played a significant role in the development of physical organic chemistry, particularly in the study of electron transfer reactions and radical ions. This document details the historical context of its discovery, presents key quantitative data in structured tables, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its formation and reactivity through signaling pathway and workflow diagrams.

Introduction

Wurster's Red is the one-electron oxidation product of this compound (DMPD). Its remarkable stability for a radical cation has made it a subject of extensive study for over a century. The deep red color of the cation arises from its unique electronic structure, where the unpaired electron is delocalized over the entire molecule. This guide will delve into the foundational work of Casimir Wurster and the subsequent research that has solidified the importance of Wurster's Red in various scientific disciplines, including as a redox indicator and a model system for studying single electron transfer (SET) processes in biological and chemical systems.

History of Discovery

The discovery of Wurster's Red is attributed to the German chemist Casimir Wurster in 1879. In his seminal work, Wurster was investigating the oxidation of p-phenylenediamine (B122844) and its N-alkylated derivatives. He observed that this compound, upon treatment with oxidizing agents, yielded a brilliantly colored, relatively stable substance. This red compound was the first recognized stable cation radical of an organic molecule.[1] Wurster also described the analogous blue radical cation derived from N,N,N',N'-tetramethyl-p-phenylenediamine, which is now famously known as Wurster's Blue.

Wurster's initial investigations were published in the "Berichte der deutschen chemischen Gesellschaft." He noted the value of these colored radical cations as sensitive redox indicators, a property that continues to be exploited in modern analytical chemistry.

Physicochemical Properties of Wurster's Red Cation

The defining characteristic of Wurster's Red is its nature as a stable organic radical cation. The positive charge and the unpaired electron are delocalized across the aromatic ring and the nitrogen atoms, which accounts for its stability and intense color.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (DMPD) and its corresponding radical cation, Wurster's Red.

| Property | Value | Reference(s) |

| Parent Compound (DMPD) | ||

| Chemical Formula | C₈H₁₂N₂ | [1] |

| Molar Mass | 136.19 g/mol | [1] |

| Melting Point | 41 °C | [1] |

| Boiling Point | 262-263 °C | [1] |

| Wurster's Red Cation | ||

| Absorption Maximum (λmax) | 550 nm | [2] |

| Molar Extinction Coefficient (ε) at λmax | 9,800 M⁻¹cm⁻¹ (in ethanol) | [2] |

| Redox Potential (E½ for DMPD/DMPD•⁺) | +0.34 V (vs. Ag/AgCl in acetonitrile) | [3] |

| Reaction | Rate Constant (k) | Conditions | Reference(s) |

| Ferrihemoglobin formation by Wurster's Red (DMPD•⁺) | 5 x 10³ M⁻¹s⁻¹ | pH 7.4 | [4] |

| Reaction of Wurster's Blue (TMPD•⁺) with Glutathione (GSH) - for comparison | 5 M⁻¹s⁻¹ (slow reaction pathway) | Not specified | [5] |

Experimental Protocols

Synthesis of this compound (DMPD)

A common modern laboratory synthesis of DMPD involves the reductive methylation of p-nitroaniline, followed by the reduction of the nitro group.

Materials:

-

p-Nitroaniline

-

Formaldehyde (B43269) (37% aqueous solution)

-

Formic acid (88%)

-

Palladium on carbon (10%)

-

Sodium hydroxide (B78521)

-

Dichloromethane

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

N,N-Dimethylation of p-Nitroaniline: In a round-bottom flask, dissolve p-nitroaniline in formic acid. Add formaldehyde solution and reflux the mixture for several hours. After cooling, neutralize the solution with sodium hydroxide and extract the product, N,N-dimethyl-p-nitroaniline, with dichloromethane. Dry the organic layer with anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Reduction of the Nitro Group: Dissolve the N,N-dimethyl-p-nitroaniline in ethanol. Add palladium on carbon as a catalyst. Slowly add hydrazine hydrate to the mixture at room temperature. The reaction is exothermic and should be controlled with a water bath. After the addition is complete, reflux the mixture for a few hours until the reaction is complete (monitored by TLC).

-

Work-up: Filter the hot solution to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain crude this compound. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Generation and Spectroscopic Characterization of Wurster's Red Cation

Wurster's Red can be generated in solution by the one-electron oxidation of DMPD using various oxidizing agents or electrochemically.

Materials:

-

This compound (DMPD)

-

Ethanol (spectroscopic grade)

-

Bromine water (dilute) or other mild oxidizing agents (e.g., silver nitrate (B79036) solution)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of DMPD in ethanol (e.g., 10⁻⁴ M).

-

Record the UV-Vis spectrum of the DMPD solution as a baseline.

-

Add a small amount of a dilute oxidizing agent, such as bromine water, dropwise to the DMPD solution while monitoring the color change. The solution will turn a deep red, indicating the formation of the Wurster's Red cation.

-

Record the UV-Vis spectrum of the red solution. The spectrum should show a strong absorption peak around 550 nm.[2]

-

The concentration of the Wurster's Red cation can be determined using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of 9,800 M⁻¹cm⁻¹ at 550 nm.[2]

Visualizations

Formation of Wurster's Red Cation

The following diagram illustrates the one-electron oxidation of this compound (DMPD) to form the Wurster's Red radical cation.

Caption: One-electron oxidation of DMPD to Wurster's Red.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the experimental workflow for generating and analyzing Wurster's Red using UV-Vis spectroscopy.

Caption: Workflow for UV-Vis analysis of Wurster's Red.

Simplified Signaling Pathway: Reaction with Oxyhemoglobin

Wurster's Red can participate in biological electron transfer reactions. This diagram shows a simplified pathway of its reaction with oxyhemoglobin, leading to the formation of methemoglobin.

Caption: Reaction of Wurster's Red with Oxyhemoglobin.

Conclusion

Since its discovery by Casimir Wurster, the Wurster's Red cation has been a cornerstone in the study of organic radical ions and electron transfer processes. Its stability, intense color, and well-defined electrochemical and spectroscopic properties have made it an invaluable tool for researchers in chemistry, biology, and materials science. This guide has provided a comprehensive overview of the historical context, key quantitative data, experimental protocols, and reaction pathways associated with this fascinating molecule. The continued study of Wurster's Red and its analogues promises to yield further insights into the fundamental principles of redox chemistry and its applications in various scientific and technological fields.

References

- 1. N,N-Dimethylphenylenediamine - Wikipedia [en.wikipedia.org]

- 2. This compound, 96% | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 96% 1000 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

N,N-Dimethyl-p-phenylenediamine (CAS 99-98-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N,N-Dimethyl-p-phenylenediamine (DMPD), a versatile aromatic amine with significant applications in various scientific fields. This document details its chemical and physical properties, synthesis, key experimental protocols, and its role as a redox indicator in biological and chemical systems.

Chemical and Physical Properties

This compound is a crystalline solid, typically colorless to reddish-violet, that is soluble in water and various organic solvents.[1] It is an aromatic amine primarily utilized as a reducing agent and an intermediate in the synthesis of dyes and other organic compounds.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 99-98-9 | [3] |

| Molecular Formula | C₈H₁₂N₂ | [3] |

| Molecular Weight | 136.19 g/mol | [3] |

| Appearance | Colorless to reddish-violet crystalline solid | [2] |

| Melting Point | 34-36 °C | [3] |

| Boiling Point | 262 °C | [3] |

| Flash Point | 91 °C (closed cup) | [3] |

| Solubility | Soluble in water and organic solvents | [1] |

| Synonyms | 4-(Dimethylamino)aniline, p-Amino-N,N-dimethylaniline, DMPD | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of p-nitro-N,N-dimethylaniline. Two common laboratory-scale methods are presented below.

Experimental Protocol: Synthesis via Stannous Chloride Reduction

This method involves the reduction of p-nitrosodimethylaniline using stannous chloride in an acidic medium.

Materials:

-

p-Nitrosodimethylaniline or p-nitrosodimethylaniline hydrochloride

-

Stannous chloride (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

50% Sodium hydroxide (B78521) (NaOH) solution

-

Ether

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Ice

Procedure:

-

In a reaction flask, prepare a warm solution of 225 g of stannous chloride in 450 ml of concentrated hydrochloric acid.

-

Gradually add 50 g of p-nitrosodimethylaniline (or a corresponding amount of its hydrochloride salt) to the warm stannous chloride solution in small portions. To prevent the reaction mixture from overheating, cool the flask occasionally.

-

After the addition is complete, reflux the mixture for 90 minutes to ensure the reduction is complete.

-

Cool the flask. A double tin salt of the aminodimethylaniline may precipitate. To complete the precipitation, saturate the mixture with hydrogen chloride gas at 0 °C.

-

Filter the precipitated salt and dissolve it in water.

-

As the product is susceptible to air oxidation, cover the acidic solution with a layer of ether.

-

Add ice to the mixture to keep it cold.

-

Cautiously add a 50% sodium hydroxide solution to neutralize the acid and liberate the free base. Ensure the mixture remains cold by having sufficient ice.

-

Extract the this compound into the ether layer by shaking the mixture.

-

Separate the ether layer and perform several more extractions of the aqueous layer with fresh ether.

-

Combine all the ethereal extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the ether to obtain the crude product.

-

Purify the residue by vacuum distillation. The product distills at 146-148 °C at 24 mmHg.

Experimental Protocol: Synthesis via Catalytic Reduction with Hydrazine (B178648) Hydrate (B1144303)

This method utilizes hydrazine hydrate as the reducing agent in the presence of a copper-on-carbon catalyst.

Materials:

-

p-Nitro-N,N-dimethylaniline

-

Ethanol

-

CuO/C catalyst

-

Hydrazine hydrate

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

To a 100 mL flask, add 2.49 g (0.015 mol) of p-nitro-N,N-dimethylaniline, 30 mL of ethanol, and 0.23 g of CuO/C catalyst.

-

Heat the mixture to 75 °C.

-

Add 1.5 mL (0.03 mol) of hydrazine hydrate dropwise while stirring the reaction mixture.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

-

Once the reaction is complete, filter the mixture to remove the catalyst.

-

Concentrate the filtrate by evaporation.

-

Recrystallize the resulting concentrate from a 1:2 mixture of ethyl acetate and petroleum ether to obtain the purified this compound.

Applications in Experimental Procedures

This compound is a key reagent in several important biochemical and analytical assays.

The Oxidase Test

The oxidase test is a biochemical assay used to determine the presence of the cytochrome c oxidase enzyme in microorganisms.[2] This enzyme is a component of the electron transport chain in many aerobic organisms.[2] this compound, or its more stable salt, acts as an artificial electron donor to cytochrome c oxidase.[2] In the presence of the enzyme and oxygen, the colorless DMPD is oxidized to a colored product, indophenol (B113434) blue.[2]

Experimental Protocol: Filter Paper Method

Materials:

-

Fresh (18-24 hour) bacterial culture on a non-selective agar (B569324) plate

-

Whatman No. 1 filter paper

-

1% (w/v) this compound dihydrochloride (B599025) solution (freshly prepared)

-

Sterile inoculating loop (platinum or disposable plastic) or wooden applicator stick

Procedure:

-

Place a small piece of filter paper in a sterile petri dish.

-

Add a few drops of the 1% this compound dihydrochloride solution to the filter paper.

-

Using a sterile loop or applicator stick, pick a well-isolated colony from the bacterial culture.

-

Smear the colony onto the reagent-impregnated filter paper.

-

Observe for a color change within 10-30 seconds.

Interpretation of Results:

-

Positive: Development of a deep blue or purple color within 10-30 seconds indicates the presence of cytochrome c oxidase.

-

Negative: No color change or a very slight pinkish hue after 30 seconds indicates the absence of the enzyme.

Caption: Logical flow of the DMPD antioxidant assay.

Signaling and Redox Pathways

Electrochemical Oxidation

The electrochemical oxidation of this compound is a complex process that is highly dependent on the pH of the medium. [3]At different pH values, the oxidation can proceed through various mechanisms, involving one or two-electron transfer steps and subsequent chemical reactions. [3]This pH-dependent behavior is crucial for its application as a redox indicator.

Electrochemical Oxidation Pathway of DMPD

Caption: Simplified electrochemical oxidation pathway of DMPD.

Interaction with Ceruloplasmin

Ceruloplasmin is a copper-containing enzyme in the plasma that exhibits oxidase activity towards various substrates, including aromatic amines like this compound. [5][6]This enzymatic activity is central to its roles in iron metabolism and copper transport. [5]Ceruloplasmin catalyzes the oxidation of ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), a necessary step for its binding to transferrin and subsequent transport. [7]The oxidation of DMPD by ceruloplasmin serves as a model reaction to study the enzyme's catalytic mechanism. [8] Ceruloplasmin-Mediated Oxidation of DMPD

Caption: Enzymatic oxidation of DMPD by ceruloplasmin.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions. [3]It is toxic by inhalation, in contact with skin, and if swallowed. [3]It may also cause skin sensitization. [1] Table 2: Toxicological Data for this compound

| Hazard Statement | GHS Classification | Reference(s) |

| Acute Toxicity, Oral | Category 3 | [9] |

| Acute Toxicity, Dermal | Category 3 | [9] |

| Acute Toxicity, Inhalation | Category 3 | [9] |

| Skin Corrosion/Irritation | Category 2 | [9] |

| Serious Eye Damage/Irritation | Category 2A | [9] |

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Conclusion

This compound is a chemical compound with significant utility in research and industrial applications. Its properties as a redox indicator make it indispensable for the oxidase test in microbiology and for the development of antioxidant and oxidative stress assays. A thorough understanding of its chemical properties, synthesis, and reaction mechanisms is crucial for its safe and effective use in the laboratory and in the development of new diagnostic and therapeutic tools. Researchers and professionals in drug development should be well-versed in the handling and application of this versatile molecule to harness its full potential while ensuring safety.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. N,N-Dimethyl-1,4-phenylenediamine | 99-98-9 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound | C8H12N2 | CID 7472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The biological role of ceruloplasmin and its oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ceruloplasmin: the copper transport protein with essential oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Functions of Ceruloplasmin in Metabolic Disease Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethyl-p-phenylenediamine (DMPD)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of N,N-Dimethyl-p-phenylenediamine (DMPD). The information is presented to be a valuable resource for professionals in research, science, and drug development who require a thorough understanding of this compound.

Core Physical and Chemical Properties

This compound, also known as DMPD, is an aromatic amine that is widely used in various chemical applications, including as a redox indicator, an intermediate in the synthesis of dyes and as a reagent in antioxidant assays.[1] Its chemical structure consists of a benzene (B151609) ring substituted with two amino groups at the para position, one of which is dimethylated.

General Properties

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | p-Aminodimethylaniline, 4-(Dimethylamino)aniline, DMPD | [3] |

| CAS Number | 99-98-9 | [2][3] |

| Molecular Formula | C₈H₁₂N₂ | [2][4] |

| Molecular Weight | 136.20 g/mol | [2] |

| Appearance | Colorless to pale yellow or reddish-violet crystalline solid | [2][5] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 34-38 °C | [1][4] |

| Boiling Point | 262 °C | [2][4] |

| Density | 1.08 g/cm³ | [2] |

| pKa (conjugate acid) | 6.59 at 25 °C | [5] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | 11 g/L at 20°C | [4][6] |

| Ethanol | Soluble | [2] |

| Chloroform | Soluble | [1] |

| Diethyl ether | Soluble | [6] |

| Most organic solvents | Soluble | [2] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of DMPD.

Melting Point Determination (Capillary Method)

The melting point of DMPD can be determined using the capillary method with a melting point apparatus such as a Thiele tube or a Mel-Temp apparatus.

Methodology:

-

A small amount of finely powdered DMPD is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

Boiling Point Determination (Micro-Boiling Point Method)

For determining the boiling point of DMPD, a micro-boiling point method can be employed, which is suitable for small quantities of liquid.

Methodology:

-

A small amount of DMPD is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the DMPD.

-

The apparatus is heated gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

An excess amount of solid DMPD is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

The flask is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved DMPD is determined gravimetrically.

-

Alternatively, the concentration of DMPD in the filtrate can be determined using a calibrated analytical technique such as UV-Vis spectrophotometry.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance. For DMPD, an amine, the pKa of its conjugate acid is determined.

Methodology:

-

A known concentration of DMPD is dissolved in water.

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.

-

The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the DMPD has been protonated.

Spectroscopic Properties

UV-Vis Spectroscopy

DMPD exhibits characteristic absorption in the ultraviolet-visible region. In its neutral form, aromatic amines typically show absorption bands in the UV region. Upon oxidation, DMPD forms a stable, colored radical cation (DMPD•+), also known as Wurster's Red, which has a strong absorbance in the visible range, with a maximum absorbance reported around 553 nm.[7] This property is the basis for its use in antioxidant assays.

Experimental Protocol for UV-Vis Spectrum of DMPD Radical Cation:

-

Prepare a stock solution of DMPD in a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.25).

-

Generate the DMPD radical cation by adding an oxidizing agent, such as ferric chloride or potassium persulfate.

-

Allow the reaction to proceed for a few minutes to ensure complete formation of the radical cation.

-

Measure the absorbance of the resulting colored solution over the UV-Vis range (typically 200-800 nm) using a spectrophotometer, with the buffer solution as a blank.

Infrared (IR) Spectroscopy

The infrared spectrum of DMPD would be expected to show characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

-

N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).

-

C-H stretching: Bands just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H of the methyl groups.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-N stretching: Bands in the 1250-1350 cm⁻¹ region for the aromatic amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of DMPD would be expected to show the following signals:

-

A singlet for the protons of the two methyl groups (-N(CH₃)₂).

-

Signals in the aromatic region (typically 6.5-8.0 ppm) for the protons on the benzene ring. Due to the symmetry of the molecule, two distinct signals for the aromatic protons would be expected.

-

A broad singlet for the protons of the primary amine (-NH₂), the chemical shift of which can be variable and dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum of DMPD would show distinct signals for the different carbon environments:

-

A signal for the methyl carbons.

-

Four signals for the aromatic carbons, due to the symmetry of the molecule.

Mass Spectrometry

The mass spectrum of DMPD would show a molecular ion peak (M⁺) corresponding to its molecular weight (136.20 g/mol ). The fragmentation pattern would likely involve the loss of methyl groups and cleavage of the C-N bonds. Analysis of the fragmentation can provide confirmation of the molecular structure.

Chemical Reactivity and Pathways

Oxidation to Wurster's Blue Radical Cation

A key chemical property of DMPD is its facile one-electron oxidation to form a stable radical cation known as Wurster's Blue (or more accurately for the dimethyl derivative, Wurster's Red). This reaction is central to its function as a redox indicator and in antioxidant assays. The oxidation can be initiated by various oxidizing agents, including ferric ions or persulfate.

The overall process involves the removal of an electron from one of the nitrogen atoms, leading to a delocalized radical cation.

Caption: Oxidation of DMPD to its radical cation.

The stability of the Wurster's Blue radical cation is due to the extensive resonance delocalization of the unpaired electron and the positive charge across the aromatic ring and both nitrogen atoms.

Caption: Key resonance contributors of the DMPD radical cation.